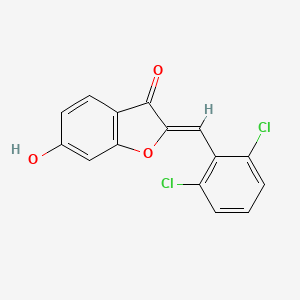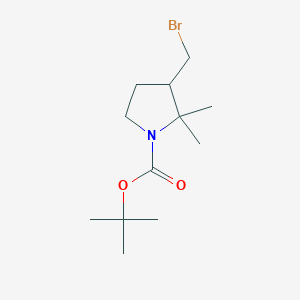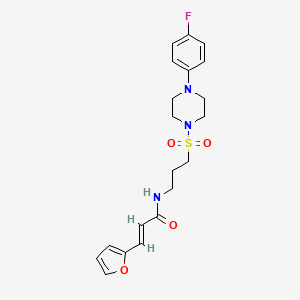![molecular formula C16H23ClN2O B2557116 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride CAS No. 2037714-36-4](/img/structure/B2557116.png)
3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride, also known as 3-benzoyl-3,9-diazaspiro[5.5]undecane hydrochloride, is a chemical compound with the IUPAC name phenyl (3,9-diazaspiro [5.5]undecan-3-yl)methanone hydrochloride . It has been used in structure-activity studies of γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
The molecular weight of this compound is 294.82 . It’s a salt with chloride (Cl) as the counterion .Aplicaciones Científicas De Investigación
Cryopreservation of Microorganisms
Research on cryoprotective additives (CPAs) for microorganisms suggests a variety of chemicals, including dimethyl sulfoxide (Me2SO) and glycerol, are widely used for the frozen storage of microorganisms, including viruses, bacteria, fungi, algae, and protozoa. These compounds help in preserving the viability of microorganisms during freezing, indicating the potential utility of related compounds in cryopreservation applications (Hubálek, 2003).
Drug/Substance Reversal Effects
A study on the reversal effects of tolerance and dependence on addiction-prone psychotropic drugs by a novel compound from Passiflora incarnata highlights the therapeutic potential of specific chemical moieties in managing drug dependence and other psychological conditions. This suggests compounds with unique structural features might have applications in neuropharmacology and addiction therapy (Dhawan, 2003).
HPLC of Basic Drugs
The use of strong cation-exchange materials for the high-performance liquid chromatography (HPLC) analysis of basic drugs, including the optimization of eluents for improved retention and peak shape, underscores the importance of chemical analysis techniques in pharmaceutical research. This might imply the relevance of related compounds in analytical methodologies for drug development (Flanagan et al., 2001).
Antioxidant Properties
A review on the antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) suggests that specific structural modifications can enhance their biological efficacy. This points to the potential research interest in synthesizing and studying compounds with antioxidant activities for therapeutic applications (Razzaghi-Asl et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR . It binds to the receptor and prevents the binding of the neurotransmitter GABA, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonistic action of this compound on GABAAR affects the GABAergic neurotransmission pathway . This can lead to changes in neuronal excitability and neurotransmission, potentially affecting various downstream effects such as mood, sleep, and cognition .
Pharmacokinetics
The pharmacokinetic properties of 3,9-Diazaspiro[5Related compounds have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The antagonistic action of this compound on GABAAR can result in changes in neuronal excitability and neurotransmission . This can lead to various molecular and cellular effects, potentially influencing processes such as mood, sleep, and cognition .
Propiedades
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARHAHKFBUSSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)
![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2557041.png)
![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)
